molecular formula C5H5N5 B12985630 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine CAS No. 1216156-24-9

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine

Cat. No.: B12985630
CAS No.: 1216156-24-9
M. Wt: 135.13 g/mol
InChI Key: RTYHJMXTXHUCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine is a heterocyclic compound belonging to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.

Preparation Methods

The synthesis of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . This process is often multistep, characterized by moderate yields, and may require chromatographic purification. Another efficient method involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, or malononitrile under reflux in acetic acid in the presence of pyrrolidine .

Chemical Reactions Analysis

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

1216156-24-9

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

2H-triazolo[4,5-b]pyridin-6-amine

InChI

InChI=1S/C5H5N5/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,6H2,(H,7,8,9,10)

InChI Key

RTYHJMXTXHUCSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNN=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.